

Commercial production of 2-tert-Butylcyclohexyl acetate

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660

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An In-depth Technical Guide to the Commercial Production of **2-tert-Butylcyclohexyl Acetate**

Introduction

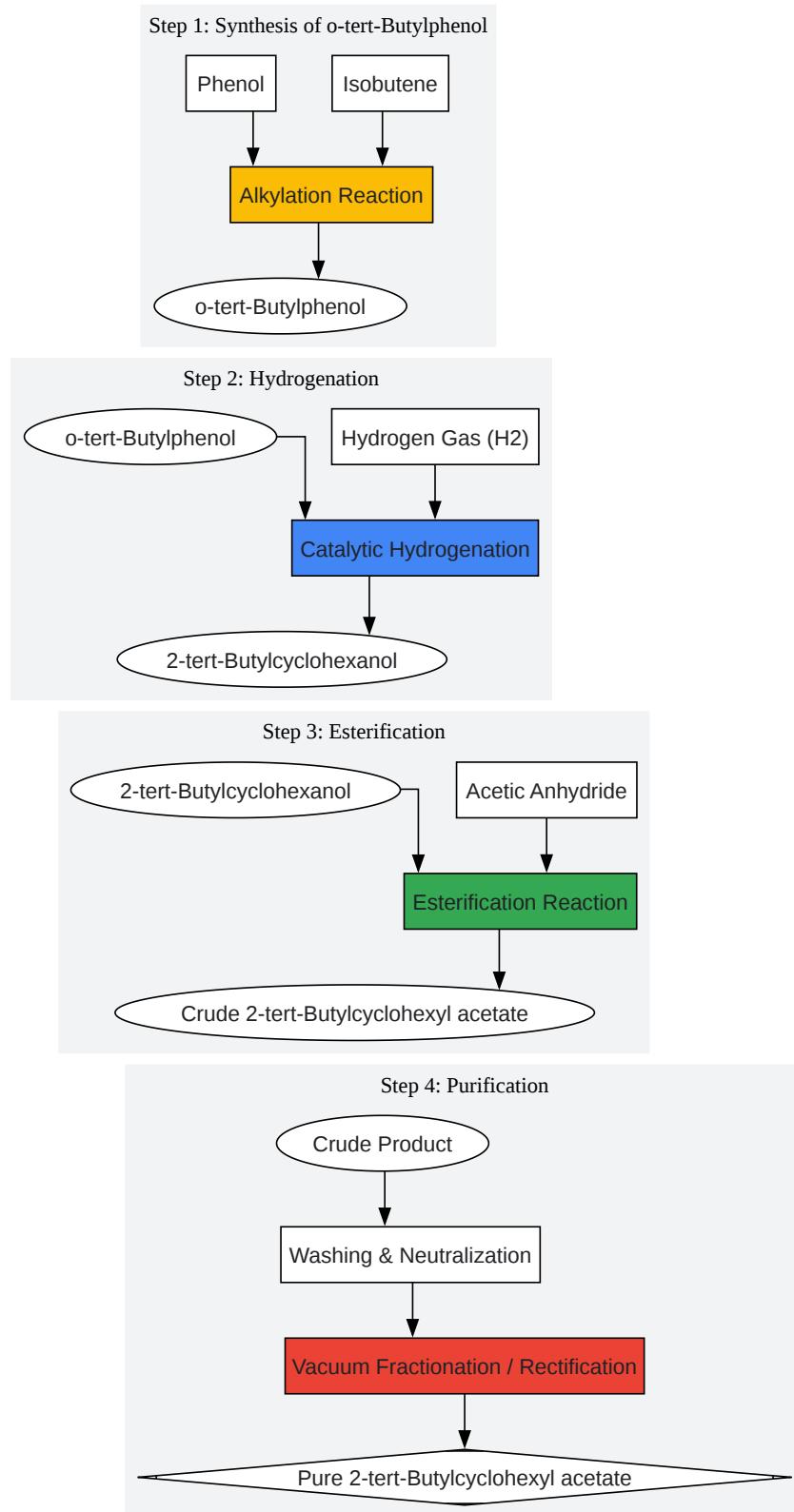
2-tert-Butylcyclohexyl acetate, commercially known as Verdox or OTBCHA, is a key synthetic fragrance ingredient valued for its fresh, fruity, and woody aroma.^[1] It is extensively used in a variety of consumer products, including fine fragrances, personal care items like shampoos and lotions, and household cleaners.^{[1][2]} The compound exists as a mixture of cis and trans isomers, with the cis isomer generally considered to possess a more desirable fragrance profile.^[3] This technical guide provides a comprehensive overview of the commercial production of **2-tert-Butylcyclohexyl acetate**, detailing the synthesis pathway, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Synthesis Pathway

The industrial synthesis of **2-tert-Butylcyclohexyl acetate** is typically a multi-step process that begins with readily available industrial chemicals. The primary route involves the alkylation of phenol, followed by hydrogenation and subsequent esterification.

Logical Workflow of Production

The overall manufacturing process can be visualized as a sequence of core transformations, each with its own set of reactants, catalysts, and conditions.

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Caption: Overall workflow for the commercial production of **2-tert-Butylcyclohexyl acetate**.

Experimental Protocols and Data

Detailed methodologies for each key step are outlined below, with quantitative data summarized for clarity.

Step 1: Synthesis of o-tert-Butylphenol

This initial step involves the Friedel-Crafts alkylation of phenol with isobutene.

Experimental Protocol:

- Charge a glass-lined reactor with phenol (110-120g), concentrated sulfuric acid (H_2SO_4 , 2-3g), and anhydrous aluminum chloride ($AlCl_3$, 6-10g).[4]
- Heat the mixture to 50°C under vigorous stirring.[4]
- Introduce isobutene gas into the reactor. Continue the feed until the reaction mixture has gained 60-70g in weight.[4]
- Stop the isobutene feed and increase the temperature to 80°C, maintaining stirring for an additional 2 hours.[4]
- After cooling, wash the reactant mixture twice with hot water (230ml each time).[4]
- Remove residual water via vacuum distillation.[4]
- The crude product is then purified by recrystallization from petroleum ether to yield o-tert-butylphenol.[4]

Parameter	Value	Reference
Reactants	Phenol, Isobutene	[4]
Catalysts	Anhydrous $AlCl_3$, H_2SO_4	[4]
Temperature	50°C (reaction), 80°C (stirring)	[4]
Yield	125-135g of o-tert-butylphenol	[4]

Step 2: Hydrogenation of o-tert-Butylphenol

The synthesized o-tert-butylphenol is catalytically hydrogenated to produce 2-tert-butylcyclohexanol. The choice of catalyst is critical for achieving a high yield of the desired cis-isomer.[5][6]

Experimental Protocol:

- Prepare an active Raney Nickel catalyst by slowly adding 30% NaOH solution to a mixture of Ni-Al-Gr alloy powder (70-80g) and distilled water (150-160ml) at 50°C.[4] Wash the resulting catalyst until the pH is approximately 8.[4]
- In a high-pressure autoclave, combine o-tert-butylphenol (95-105g) dissolved in ethanol (110ml) with the active Raney Nickel catalyst (15-25g).[4]
- Pressurize the autoclave with hydrogen gas to 55-60 kg/cm².[4]
- Heat the mixture to 145-150°C and maintain the reaction for 3.5 hours.[4]
- Cool the reactor to room temperature, filter to remove the catalyst, and recover the ethanol. [4]
- The crude product is purified by vacuum distillation to yield 2-tert-butylcyclohexanol (verdol). [4]

Parameter	Value	Reference
Reactant	o-tert-Butylphenol	[4]
Catalyst	Raney Nickel	[4]
Solvent	Ethanol	[4]
Temperature	145-150°C	[4]
Pressure	55-60 kg/cm ²	[4]
Reaction Time	3.5 hours	[4]
Yield	95-105g of 2-tert-butylcyclohexanol	[4]
Cis:Trans Ratio	Up to 95:5 with Ni/Fe catalyst	[5][6]

Note: The use of a Nickel/Iron catalyst mixture in the presence of **2-tert-butylcyclohexyl acetate** has been shown to significantly improve the cis:trans isomer ratio and extend catalyst life.[5][6]

Step 3: Esterification of 2-tert-Butylcyclohexanol

The final synthesis step is the esterification of 2-tert-butylcyclohexanol with an acylating agent, most commonly acetic anhydride.

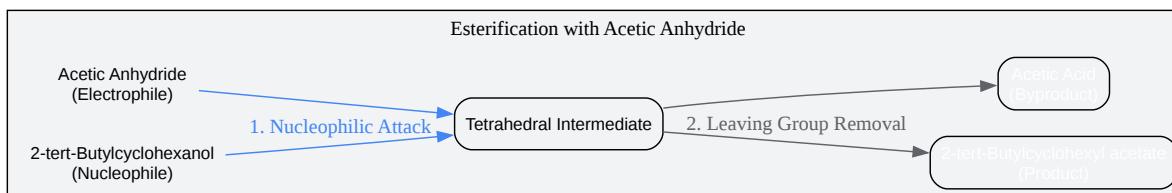
Experimental Protocol:

- In a flask equipped for reflux, combine 2-tert-butylcyclohexanol (295-305g), anhydrous sodium acetate (15-25g), and acetic anhydride (205-215g).[4][7]
- Heat the mixture under an electric mantle to reflux at 145-150°C for 5 hours.[7]
- After the reaction is complete, cool the mixture.[4]
- Perform a series of washes: first with water, then with a 2% NaOH solution to neutralize excess acid, and finally with a saturated brine solution.[4][7]
- The final product is isolated and purified by vacuum fractionation.[4][7]

Parameter	Value	Reference
Reactants	2-tert-Butylcyclohexanol, Acetic Anhydride	[4][7]
Catalyst	Anhydrous Sodium Acetate	[4][7]
Temperature	145-150°C	[7]
Reaction Time	5 hours	[7]
Yield	370-380g of 2-tert- Butylcyclohexyl acetate	[4]

Esterification Reaction Mechanism

The reaction between an alcohol and an acid anhydride is a classic example of nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.



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Caption: Mechanism of esterification between an alcohol and acetic anhydride.

Purification and Quality Control

Post-synthesis, the crude **2-tert-Butylcyclohexyl acetate** requires purification to remove unreacted starting materials, byproducts such as acetic acid, and residual catalyst.[3]

- Neutralization: The reaction mixture is first washed with a dilute base (e.g., sodium hydroxide solution) to neutralize acidic components.[4][7]
- Rectification/Vacuum Fractionation: The primary method for purification is fractional distillation under reduced pressure (rectification).[3][4] This process separates the final product based on boiling point differences. A rectification temperature of 140°C or lower in the presence of an alkali is recommended to achieve high purity and a high cis-isomer content.[3]

Conclusion

The commercial production of **2-tert-Butylcyclohexyl acetate** is a well-established multi-step chemical process. Success in manufacturing hinges on the careful control of reaction conditions, particularly during the catalytic hydrogenation step, to maximize the yield of the desired cis-isomer. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals engaged in the synthesis and development of this important fragrance chemical. Future advancements may focus on developing more selective and reusable catalysts to improve process efficiency and sustainability.[8][9]

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